N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide
Description
The exact mass of the compound this compound is 433.11863217 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O4/c1-12-5-6-14(10-19(12)28(31)32)21(29)26-18-11-15(7-8-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYALYKJEZIDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide is a pyridopyrimidine derivative. Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase. These proteins play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolic pathways.
Mode of Action
Pyridopyrimidines generally interact with their targets by binding to the active site, thereby inhibiting the protein’s function. This interaction can lead to changes in cellular processes controlled by these proteins.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and repair. If it targets kinases, it could impact various signaling pathways, influencing cell growth and differentiation.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. By inhibiting the function of its targets, the compound could potentially alter cellular processes such as cell growth, signal transduction, and metabolic pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to bind to its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy.
Biological Activity
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of pyridopyrimidine derivatives, which have shown promise in various therapeutic applications, including anticancer activity.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C21H19FN4O3
- Molecular Weight : 394.4 g/mol
- Key Functional Groups :
- Fluoro substituent on the pyridopyrimidine moiety
- Nitro group on the benzamide structure
- Methyl and carbonyl groups enhancing its reactivity and potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its anticancer properties.
Antitumor Activity
Research has demonstrated that compounds within the pyridopyrimidine class exhibit significant antitumor activity. For instance, a study evaluating the in vitro cytotoxicity of related compounds found that certain derivatives inhibited cancer cell lines such as A549 and NCI-H1975, with IC50 values indicating effective concentrations for cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | A549 | >50 |
| A5 | NCI-H1975 | >50 |
| B7 | A549 | 0.440 ± 0.039 |
| B1 | NCI-H1975 | 15.629 ± 1.03 |
These findings suggest that while some derivatives show limited activity (IC50 > 50), others demonstrate promising cytotoxic effects, indicating a structure-activity relationship where modifications can enhance efficacy against specific cancer types .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation and survival pathways. The presence of the nitro group may facilitate its binding to target proteins, thereby inhibiting their activity and leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyridopyrimidine derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized a series of pyridopyrimidine compounds and assessed their anticancer properties through various assays, revealing that modifications at specific positions significantly influenced their biological activities .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins such as dihydrofolate reductase (DHFR). Such studies provide insight into how structural variations affect interactions at the molecular level .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 3-position of the benzamide moiety undergoes catalytic hydrogenation or chemical reduction. For example:
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Reaction : Reduction to amine (-NH₂) using Raney nickel (Ra-Ni) in acetic acid under hydrogen pressure (30–35 psi) .
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Conditions : 40–60°C, 6–8 hours, monitored via thin-layer chromatography (TLC).
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Outcome : Forms N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-aminobenzamide , a key intermediate for further derivatization .
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12 hours yields the corresponding carboxylic acid and 2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}aniline.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours produces the sodium salt of the acid.
Electrophilic Substitution
The pyrido[2,3-d]pyrimidine ring participates in electrophilic substitution at the 6- and 8-positions:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 6-position .
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Nitration : Fuming HNO₃ in H₂SO₄ at 0°C forms a dinitro derivative but risks decomposition due to the existing nitro group.
Reductive Alkylation
The 4-oxo group undergoes reductive alkylation:
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Reagents : Formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.
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Conditions : Room temperature, 24 hours.
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Product : 4-Methoxy derivative, enhancing solubility and bioavailability .
Nucleophilic Aromatic Substitution
The fluoro substituent on the phenyl ring is susceptible to nucleophilic displacement:
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Reaction with Amines : Piperazine in DMF at 100°C replaces fluorine, forming N-(5-piperazinyl-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide .
Nitro Group Meta-Directing Effects
The nitro group directs electrophiles to the meta-position of the benzamide ring, enabling regioselective sulfonation or Friedel-Crafts alkylation.
Thermal Stability
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Decomposition : Above 200°C, the compound degrades via cleavage of the amide bond and pyrido[2,3-d]pyrimidine ring opening, confirmed by thermogravimetric analysis (TGA).
pH-Dependent Hydrolysis
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Acidic Conditions (pH < 3) : Rapid hydrolysis of the amide bond (t₁/₂ = 2 hours at 37°C).
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Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours.
Key Reaction Table
Analytical Characterization
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NMR : -NMR (DMSO-d₆) confirms substitution patterns (δ 8.2 ppm for pyrimidine protons, δ 2.3 ppm for methyl).
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Q & A
Q. Table 1. Key Characterization Parameters
Q. Table 2. Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | +20% yield |
| Catalyst | HATU | +15% efficiency |
| Solvent | DMF | High polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
